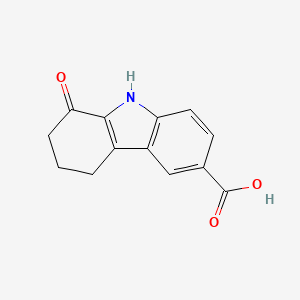

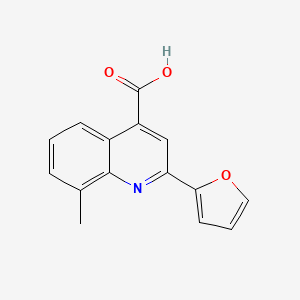

1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

OTCA is a versatile organic building block that is widely used in organic synthesis, particularly in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a starting material for the synthesis of a range of other carbazole derivatives.Molecular Structure Analysis

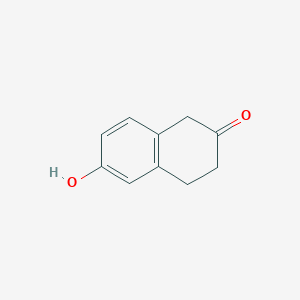

The molecular formula of OTCA is C13H11NO3. The IUPAC name is 8-oxo-5,6,7,9-tetrahydrocarbazole-3-carboxylic acid. The InChI code is 1S/C13H11NO3/c15-11-3-1-2-8-9-6-7 (13 (16)17)4-5-10 (9)14-12 (8)11/h4-6,14H,1-3H2, (H,16,17).Chemical Reactions Analysis

The regioselectivity observed in the oxidation of substituted tetrahydrocarbazoles was explained by the allyl oxidation mechanism of this reaction, with the initial preferential attack at the more nucleophilic β-carbon atom of the indole ring .Physical And Chemical Properties Analysis

OTCA is a colorless, crystalline solid with a molecular weight of 246.3 g/mol. The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Synthesis of Aspidospermidine Alkaloids

This compound is used as an intermediate in the synthesis of aspidospermidine alkaloids, which are a group of natural products with various biological activities .

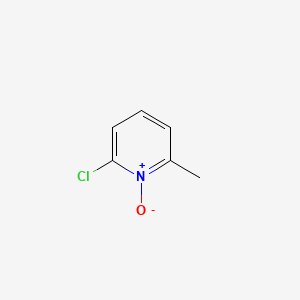

Chemo- and Regioselective Oxidation

The compound undergoes chemo- and regioselective oxidation to obtain carbazol-1-ones or benzazonine-diones depending on the selected oxidant. This process is significant in chemical synthesis and research .

Biological Activity Template

Carbazole derivatives are associated with diverse and versatile biological properties, making them of immense interest to the research community. 1-keto-1,2,3,4-tetrahydrocarbazoles are important synthetic intermediates for obtaining these derivatives .

Mecanismo De Acción

Target of Action

It’s structurally related compounds have exhibited a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic effects . This suggests that the compound may interact with a variety of biological targets.

Mode of Action

The presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system is a characteristic structural feature of tetrahydrocarbazole derivatives . This suggests that the compound may interact with its targets through these functional groups.

Biochemical Pathways

The oxidation of substituted 2,3,4,9-tetrahydro-1h-carbazoles can lead to the formation of various functionalized tetrahydrocarbazoles . This suggests that the compound may be involved in oxidation reactions and could potentially affect related biochemical pathways.

Pharmacokinetics

Result of Action

Structurally related compounds have shown a broad spectrum of biological activity, suggesting that this compound may also have diverse molecular and cellular effects .

Action Environment

The compound’s reactivity may depend on the nature of the selected oxidant and the reaction conditions .

Propiedades

IUPAC Name |

8-oxo-5,6,7,9-tetrahydrocarbazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-11-3-1-2-8-9-6-7(13(16)17)4-5-10(9)14-12(8)11/h4-6,14H,1-3H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOVHFCIIDAMJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394026 |

Source

|

| Record name | 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | |

CAS RN |

104904-59-8 |

Source

|

| Record name | 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[4-(trifluoromethoxy)anilino]-2-propenenitrile](/img/structure/B1307903.png)